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molecular formula C8H5BrN2O6 B1604726 Methyl 2-bromo-3,5-dinitrobenzoate CAS No. 36749-41-4

Methyl 2-bromo-3,5-dinitrobenzoate

Cat. No. B1604726
M. Wt: 305.04 g/mol
InChI Key: XSJXJYYYTKHXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06967198B2

Procedure details

Concentrated sulfuric acid (20 mL) was slowly added to 2-bromo-5-nitro-benzoic acid methyl ester (20.52 g, 78.91 mmol) with stirring. After a few minutes, fuming nitric acid (20 mL) was added and the mixture was capped and heated at 40° C. for approximately 60 hours at which point the flask was cooled to ambient temperature, carefully opened, and the reaction was poured onto ice water and ethyl acetate. The product was extracted into ethyl acetate and washed twice with H2O, twice with saturated aqueous NaHCO3, brine, dried (Na2SO4), and filtered to afford Intermediate 6(a) (15.64 g, 51.26 mmol) as a cream solid in 65% yield.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20.52 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][O:7][C:8](=[O:19])[C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:10]=1[Br:18].[N+:20]([O-])([OH:22])=[O:21]>C(OCC)(=O)C>[CH3:6][O:7][C:8](=[O:19])[C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[C:11]([N+:20]([O-:22])=[O:21])[C:10]=1[Br:18]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20.52 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)[N+](=O)[O-])Br)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a few minutes
CUSTOM
Type
CUSTOM
Details
the mixture was capped
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate
WASH
Type
WASH
Details
washed twice with H2O, twice with saturated aqueous NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Br)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 51.26 mmol
AMOUNT: MASS 15.64 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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